Thermal Decomposition Activation Energy vs. Thiones
DFT calculations at the B97D‑GD3BJ/Def2‑TZVP level show that 1,2,4‑triazol‑3(2H)‑ones bearing an N2‑ethyl group (R = CH₂CH₃) exhibit gas‑phase pyrolytic activation energies (Eₐ) clustered around 160 kJ·mol⁻¹, equivalent within computational error to the unsubstituted (R = H) analogue (Eₐ = 160.62 kJ·mol⁻¹ vs. experimental 174.6 kJ·mol⁻¹, –6.7% error) [1]. In contrast, the corresponding 1,2,4‑triazole‑3(2H)‑thiones (sulfur analogues) consistently display Eₐ values lower by ≈ 37‑40 kJ·mol⁻¹ (e.g., 121.59 kJ·mol⁻¹ for R = H, Y = H), translating to an approximately 10³‑fold faster decomposition rate [1]. This quantitative gap directly explains the experimentally observed rapid decomposition of thiones versus the thermal resilience of 2‑ethyl‑1,2,4‑triazol‑3(2H)‑one.
| Evidence Dimension | Gas‑phase activation energy for six‑membered cyclic pyrolytic elimination |
|---|---|
| Target Compound Data | Eₐ ≈ 160 kJ·mol⁻¹ (R = CH₂CH₃; B97D‑GD3BJ/Def2‑TZVP) |
| Comparator Or Baseline | Oxygen baseline (R = H): Eₐ = 160.62 kJ·mol⁻¹ (calc.), 174.6 kJ·mol⁻¹ (exp.); Sulfur analogue (R = H, X = S): Eₐ = 121.59 kJ·mol⁻¹ (calc.) |
| Quantified Difference | ΔEₐ (O‑ethyl vs. S‑H) ≈ +38 kJ·mol⁻¹; decomposition rate ratio ≈ 10³‑fold slower for 2‑ethyl‑triazolone |
| Conditions | DFT gas‑phase simulation; B97D‑GD3BJ/Def2‑TZVP (O‑systems) and APFD/Def2‑TZVP (S‑systems); temperature 800 K |
Why This Matters
Procurement of the oxygen‑containing 2‑ethyl‑triazolone instead of a thione analogue ensures a >1000‑fold margin in thermal stability, critical for high‑temperature synthetic protocols or long‑term storage.
- [1] Ipanaque‑Chávez, R.; Loroño, M.; Cordova‑Sintjago, T.; Paz, J.L. Substituent Effects in the Thermal Decomposition of 1,2,4‑Triazol‑3(2H)‑Ones and Their Thione Analogues: A DFT Study with Functional Performance. *Molecules* **2026**, *31*, 109. https://doi.org/10.3390/molecules31010109 View Source
